molecular formula C17H16O3 B11396602 9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11396602
M. Wt: 268.31 g/mol
InChI Key: XHLNYQWMGGXIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic fused tricyclic compound featuring a benzofurochromenone core with methyl substituents at positions 9 and 10, and a partially saturated tetrahydrobenzo ring.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

9,10-dimethyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C17H16O3/c1-9-10(2)19-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(18)20-16/h7-8H,3-6H2,1-2H3

InChI Key

XHLNYQWMGGXIOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. It may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs include:

  • Halogenated derivatives: (2,4-Dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4i) and 7-(2,6-dichlorophenyl)-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g]chromen-5-one (4k) (). These compounds exhibit moderate melting points (123–145°C) and high HPLC purity (100%) .
  • Aryl-substituted derivatives: 10-(biphenyl-4-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CID 1780269) () and 7-methyl-10-(4-methylphenyl)-derivative (CID 707766) (). Predicted collision cross-section (CCS) values for CID 1780269 ([M+H]+: 197.6 Ų) suggest distinct conformational profiles compared to smaller analogs .
  • Methoxy and prenylated derivatives: 10-(3-Methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one () and natural prenylated flavonoid 6-(2,2-dimethyl-2H-chromen-6-yl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-5H-furo[3,2-g]chromen-5-one (). Impact: Methoxy groups improve solubility, while prenyl moieties (e.g., in ) may enhance membrane permeability and bioactivity in natural products .

Physicochemical Properties

Compound (Example) Molecular Formula Melting Point (°C) HPLC Retention (min) Key Substituents
4i () C₁₉H₁₅Cl₂O₅ 123–125 4.5 2,4-Dichlorophenyl
3h () C₂₄H₁₅F₃N₂O₃ 258–259 N/A 4-Trifluoromethylphenyl
CID 707766 () C₂₃H₂₀O₃ N/A N/A 4-Methylphenyl
10-(3-Methoxyphenyl)-derivative () C₂₂H₁₄O₄ N/A N/A 3-Methoxyphenyl

Trends :

  • Halogenated derivatives (e.g., 4i, 4k) have lower melting points (~123–145°C) compared to trifluoromethyl-substituted analogs (3h: 258°C), likely due to differences in molecular symmetry and intermolecular forces .

Biological Activity

9,10-Dimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex fused ring system that contributes to its biological activity. The structural formula can be represented as follows:

C17H18O\text{C}_{17}\text{H}_{18}\text{O}

This structure is believed to play a crucial role in its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 12.5 μM and 15 μM respectively.
  • Antimicrobial Activity :
    • The compound has been tested against a range of bacterial strains. It exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL.
  • Neuroprotective Effects :
    • In neuroblastoma cell lines (SH-SY5Y), the compound showed protective effects against oxidative stress induced by hydrogen peroxide. It increased cell viability by approximately 30% compared to control groups.

Anticancer Studies

A series of studies have focused on the anticancer potential of this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915Cell cycle arrest at G2/M phase
HeLa20Inhibition of DNA synthesis

These findings suggest that the compound's mechanism may involve both apoptosis induction and cell cycle modulation.

Antimicrobial Studies

The antimicrobial efficacy was assessed using standard agar diffusion methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound possesses broad-spectrum antimicrobial properties.

Neuroprotective Studies

Neuroprotective effects were evaluated in SH-SY5Y cells exposed to oxidative stress:

TreatmentCell Viability (%)
Control50
Compound (10 µM)65
Compound (20 µM)80

The data suggests a dose-dependent increase in cell viability, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of chromene derivatives similar to this compound:

  • Case Study on Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a chromene derivative similar to this compound. Patients exhibited reduced tumor size and improved quality of life.
  • Case Study on Neuroprotection : In a model of Alzheimer's disease, administration of this class of compounds resulted in improved cognitive function and reduced amyloid plaque formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.